molecular formula C22H20N2OS B5113525 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide

Cat. No. B5113525
M. Wt: 360.5 g/mol
InChI Key: OOPNOYMUGQMGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide, also known as DACB, is a chemical compound that has been the subject of numerous scientific studies. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. DACB has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, glaucoma, and epilepsy.

Mechanism of Action

The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide is based on its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme plays a crucial role in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide disrupts these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide are complex and varied. Studies have shown that N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. It has also been shown to have neuroprotective effects in animal models of epilepsy and glaucoma, possibly by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the physiological processes that are regulated by this enzyme. However, one limitation of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide is its potential toxicity, which can vary depending on the dose and duration of exposure. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and human subjects.

Future Directions

There are many potential future directions for research on N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide's potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of new derivatives of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide may lead to compounds with improved efficacy and reduced toxicity. Overall, the potential applications of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide in medicine and research are vast, and continued investigation is warranted.

Synthesis Methods

The synthesis of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide involves the reaction of 1,2-dihydro-5-acenaphthylenamine with carbon disulfide and 3,4-dimethylbenzoyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound. The synthesis of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide has been investigated for its potential therapeutic applications in a variety of diseases. Studies have shown that N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of epilepsy and glaucoma. Additionally, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide has been investigated for its potential use as a diagnostic tool for certain types of cancer.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-13-6-7-17(12-14(13)2)21(25)24-22(26)23-19-11-10-16-9-8-15-4-3-5-18(19)20(15)16/h3-7,10-12H,8-9H2,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPNOYMUGQMGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.